Physicochemical Properties and Profiling of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline: A Technical Whitepaper
Physicochemical Properties and Profiling of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline: A Technical Whitepaper
Executive Summary
In modern drug discovery and agrochemical development, the precise characterization of building blocks is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of downstream active pharmaceutical ingredients (APIs). 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline (CAS: 1700140-68-6) is a highly versatile, halogenated secondary amine scaffold. Its unique combination of a trifluoromethyl group, a heavy bromine atom, and a sterically demanding cyclobutyl ring makes it an exceptional candidate for exploring lipophilic chemical space while maintaining metabolic stability.
This whitepaper provides an in-depth analysis of the physicochemical properties of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline, detailing the causality behind its structural behavior, and establishing rigorous, self-validating experimental workflows for its characterization.
Structural and Chemical Identity
Before initiating experimental profiling, it is essential to establish the baseline theoretical and structural parameters of the compound. The table below summarizes the core physicochemical data, combining established cheminformatics predictions with empirical structural constraints [1].
| Property | Value / Description |
| Chemical Name | 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline |
| CAS Registry Number | 1700140-68-6 |
| Molecular Formula | C₁₁H₁₁BrF₃N |
| Molecular Weight | 294.11 g/mol |
| Exact Mass | 293.0027 g/mol |
| SMILES String | FC(C1=CC=C(Br)C=C1NC2CCC2)(F)F |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 4 (N, F x3) |
| Topological Polar Surface Area (TPSA) | ~12.0 Ų |
| Predicted LogP (Lipophilicity) | 4.2 – 4.8 (Highly Lipophilic) |
Mechanistic Insights: The Role of Functional Groups
As a Senior Application Scientist, I approach molecule characterization not just by measuring properties, but by understanding the causality of the molecular architecture. The physicochemical profile of this compound is dictated by three distinct functional modifications to the base aniline ring.
Fig 1: Mechanistic contributions of functional groups to the molecule's physicochemical profile.
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The Trifluoromethyl (-CF₃) Group (Ortho Position): The strong inductive electron-withdrawing effect of the -CF₃ group significantly lowers the pKa of the adjacent secondary amine, rendering it largely un-ionized at physiological pH (7.4). Furthermore, the C-F bonds are highly polarized but lack polarizability, drastically increasing the overall lipophilicity (LogP) and metabolic stability (resisting cytochrome P450-mediated oxidation) [2].
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The Bromine (-Br) Atom (Meta Position): Bromine adds substantial molecular weight and steric bulk. Its primary utility is synthetic; it acts as an excellent leaving group/handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings). Physicochemically, it drives the LogP higher and reduces aqueous solubility.
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The N-Cyclobutyl Ring: Unlike linear alkyl chains (e.g., N-butyl), the cyclobutyl ring introduces conformational rigidity. This restricts the rotational degrees of freedom, which can lower the entropic penalty upon target binding. It also provides steric shielding to the amine nitrogen, further protecting it from rapid Phase II metabolism (e.g., N-glucuronidation or N-acetylation).
Experimental Workflows for Physicochemical Profiling
To validate the theoretical properties of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline, we employ gold-standard, self-validating experimental protocols.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Kinetic solubility assays (e.g., laser nephelometry) are prone to supersaturation artifacts. For a highly lipophilic compound like this, thermodynamic solubility via the shake-flask method (adapted from) is mandatory to establish the true equilibrium state [3].
Self-Validation Mechanism: We sample at two distinct time points (24h and 48h). Equilibrium is only validated if the concentration difference between these two time points is <5%.
Step-by-Step Methodology:
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Preparation: Add an excess of solid 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline (approx. 5 mg) into a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
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Equilibration: Seal the vial and agitate continuously at 300 rpm in an orbital shaker maintained at exactly 25.0 ± 0.5 °C.
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Phase Separation: After 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 × g for 15 minutes to pellet undissolved microcrystals. Repeat this extraction at 48 hours.
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Quantification: Dilute the supernatant in acetonitrile (to prevent precipitation) and quantify the dissolved compound using LC-MS/MS against a pre-established calibration curve.
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Validation: Compare the 24h and 48h concentrations. If ΔC<5% , report the 48h value as the thermodynamic solubility.
Fig 2: Self-validating Shake-Flask workflow for determining thermodynamic solubility.
Protocol 2: Lipophilicity (LogP) Determination via RP-HPLC
Due to the compound's high predicted lipophilicity and potential for emulsion formation in traditional octanol/water shake-flask methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice, aligning with [4].
Self-Validation Mechanism: A Quality Control (QC) standard with a known LogP (e.g., Triphenylamine, LogP ~5.7) is injected blindly as a test sample. The run is only validated if the interpolated LogP of the QC standard falls within ±0.1 log units of its literature value.
Step-by-Step Methodology:
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Calibration: Prepare a mixture of 6 reference standards with known LogP values ranging from 2.0 to 6.0.
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Chromatography: Inject the standards into an RP-HPLC system equipped with a C18 column (e.g., 5 µm, 150 x 4.6 mm). Use an isocratic mobile phase (e.g., 75% Methanol / 25% Water) at a flow rate of 1.0 mL/min.
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Capacity Factor Calculation: Measure the retention time ( tR ) for each standard and the dead time ( t0 ) using an unretained marker (e.g., thiourea). Calculate the capacity factor: k′=(tR−t0)/t0 .
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Curve Generation: Plot log(k′) versus the known LogP of the reference standards to generate a linear regression equation.
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Sample Analysis: Inject 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline, calculate its log(k′) , and interpolate its LogP from the calibration curve [5].
Fig 3: RP-HPLC workflow for indirect, high-throughput LogP determination.
Analytical and Structural Characterization Signatures
When synthesizing or procuring this compound for downstream applications, identity and purity must be confirmed. Expected analytical signatures include:
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¹H NMR (CDCl₃): The cyclobutyl protons will present as complex multiplets between 1.5–2.5 ppm. The secondary amine proton (NH) will appear as a broad singlet, heavily deshielded by the ortho-CF₃ group. The aromatic protons will exhibit an ABX spin system due to the 1,2,4-substitution pattern.
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¹⁹F NMR (CDCl₃): A sharp singlet around -60 to -63 ppm, characteristic of an aryl-CF₃ group.
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LC-MS (ESI+): The mass spectrum will show a distinct isotopic doublet at m/z 294.0 and 296.0 ([M+H]⁺) in a 1:1 ratio, confirming the presence of a single bromine atom.
Downstream Applications in Drug Discovery
The physicochemical profile of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline makes it an elite intermediate. Its high lipophilicity and low TPSA allow it to readily cross lipid bilayers, making it an excellent fragment for central nervous system (CNS) targeted therapeutics. The bromine atom serves as a precise vector for structural elaboration, allowing medicinal chemists to stitch this lipophilic, metabolically stable motif onto larger pharmacophores via Suzuki or Buchwald couplings, thereby tuning the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 107286203, 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline." PubChem,[Link]
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Qiao, J.-Q., et al. "Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range." Molecules 2023, 28, 2270.[Link]
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OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]
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OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]
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Soares, J.X., et al. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Chemosensors 2022, 10, 340.[Link]
